![molecular formula C23H19ClN6O3 B2699992 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1207048-18-7](/img/no-structure.png)
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a [1,2,4]triazolo[4,3-a]pyrazine core. This core can be functionalized to obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions typically involve cyclization and condensation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Heterocyclic compounds similar to the one mentioned have been synthesized and evaluated for various biological activities. For example, studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidines, triazolo[1,5-c]pyrimidines, and related structures due to their potential pharmacological properties. These compounds are of interest for their potential as cyclic nucleotide phosphodiesterase inhibitors, with implications for treating various diseases by modulating intracellular levels of cyclic nucleotides (Raboisson et al., 2003).
Antimicrobial and Antifungal Activity
Compounds with similar structural features have been synthesized and screened for their antimicrobial and antifungal activities. For instance, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have shown potent inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents (Reddy et al., 2013).
Anticancer Activities
Another area of research involves the investigation of anticancer properties. For instance, the synthesis of novel heterocyclic compounds from precursors like 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and their evaluation for lipase and α-glucosidase inhibition hint at potential applications in cancer treatment (Bekircan et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research into these compounds could involve further optimization of their structure to improve their anticancer activity. This could involve modifications to the [1,2,4]triazolo[4,3-a]pyrazine core or the addition of new functional groups . Additionally, further studies into their mechanism of action could help to improve our understanding of how these compounds interact with DNA and cause cell death .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 4-methoxybenzylamine derivative to form the second intermediate. The final product is then obtained by coupling the second intermediate with a 4-chlorophenylhydrazine derivative.", "Starting Materials": [ "4-chlorophenylhydrazine", "ethyl acetoacetate", "2-amino-4-methoxybenzoic acid", "thionyl chloride", "sodium azide", "sodium hydride", "4-methoxybenzylamine", "ethyl bromoacetate", "sodium methoxide", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "pyridine", "3-chloroperoxybenzoic acid" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative:", "- Ethyl acetoacetate is reacted with thionyl chloride to form ethyl 2-chloroacetoacetate.", "- The resulting compound is then reacted with sodium azide to form ethyl 2-azidoacetoacetate.", "- Sodium hydride is added to a solution of 4-chlorophenylhydrazine in N,N-dimethylformamide to form the corresponding hydrazide salt.", "- The hydrazide salt is then reacted with ethyl 2-azidoacetoacetate to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative.", "Synthesis of 4-methoxybenzylamine derivative:", "- Ethyl bromoacetate is reacted with 2-amino-4-methoxybenzoic acid in the presence of sodium methoxide to form ethyl 2-(4-methoxybenzamido)acetate.", "- The resulting compound is then hydrolyzed with acetic acid to form 2-(4-methoxybenzamido)acetic acid.", "- The acid is then reacted with thionyl chloride to form the corresponding acid chloride.", "- 4-Methoxybenzylamine is then added to the acid chloride in the presence of triethylamine to form the 4-methoxybenzylamine derivative.", "Coupling of intermediates to form final product:", "- The 4-methoxybenzylamine derivative is reacted with acetic anhydride and pyridine to form the corresponding acetamide.", "- The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative is then coupled with the acetamide in the presence of 3-chloroperoxybenzoic acid to form the final product, 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide." ] } | |
CAS-Nummer |
1207048-18-7 |
Molekularformel |
C23H19ClN6O3 |
Molekulargewicht |
462.89 |
IUPAC-Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H19ClN6O3/c1-33-18-8-2-15(3-9-18)13-25-21(31)14-30-23(32)28-10-11-29-20(22(28)27-30)12-19(26-29)16-4-6-17(24)7-5-16/h2-12H,13-14H2,1H3,(H,25,31) |
InChI-Schlüssel |
HVDQFYSOYNGGRF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




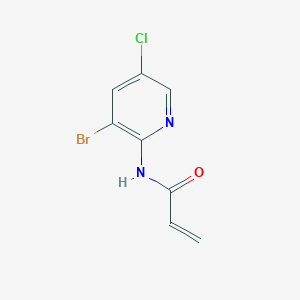

![2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2699916.png)
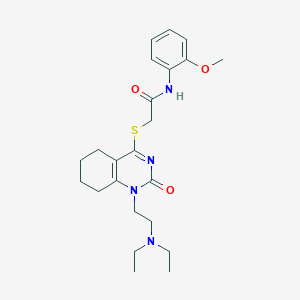
![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2699918.png)
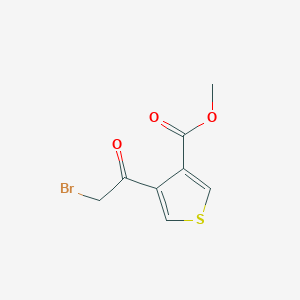
![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)
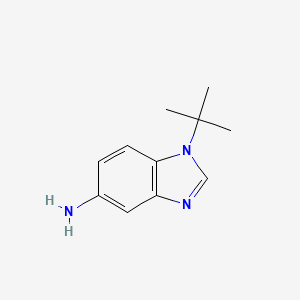
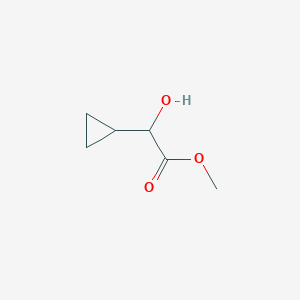
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2699928.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide](/img/structure/B2699929.png)
